molecular formula C13H15Cl2N3O2 B14651242 1,3,4-Oxadiazol-2-amine, N-butyl-5-((2,5-dichlorophenoxy)methyl)- CAS No. 40056-71-1

1,3,4-Oxadiazol-2-amine, N-butyl-5-((2,5-dichlorophenoxy)methyl)-

Cat. No.: B14651242
CAS No.: 40056-71-1
M. Wt: 316.18 g/mol
InChI Key: OITWKWMVGFNCBZ-UHFFFAOYSA-N
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Description

1,3,4-Oxadiazol-2-amine, N-butyl-5-((2,5-dichlorophenoxy)methyl)- is a heterocyclic compound belonging to the oxadiazole family. . This particular compound features a 1,3,4-oxadiazole ring substituted with an N-butyl group and a 2,5-dichlorophenoxy methyl group, which contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,4-oxadiazol-2-amine derivatives typically involves the cyclization of acylhydrazides or semicarbazides. One common method includes the reaction of hydrazides with carbon disulfide and potassium hydroxide, followed by cyclization with hydrazine hydrate . Another approach involves the oxidative cyclization of semicarbazones using bromine in acetic acid .

Industrial Production Methods

Industrial production of 1,3,4-oxadiazol-2-amine derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

1,3,4-Oxadiazol-2-amine, N-butyl-5-((2,5-dichlorophenoxy)methyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted oxadiazole derivatives, which can exhibit enhanced biological activities .

Mechanism of Action

The mechanism of action of 1,3,4-oxadiazol-2-amine, N-butyl-5-((2,5-dichlorophenoxy)methyl)- involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3,4-Oxadiazol-2-amine, N-butyl-5-((2,5-dichlorophenoxy)methyl)- stands out due to its unique substitution pattern, which imparts distinct biological activities and chemical reactivity. Its combination of N-butyl and 2,5-dichlorophenoxy methyl groups enhances its potential as a versatile scaffold in medicinal chemistry .

Properties

CAS No.

40056-71-1

Molecular Formula

C13H15Cl2N3O2

Molecular Weight

316.18 g/mol

IUPAC Name

N-butyl-5-[(2,5-dichlorophenoxy)methyl]-1,3,4-oxadiazol-2-amine

InChI

InChI=1S/C13H15Cl2N3O2/c1-2-3-6-16-13-18-17-12(20-13)8-19-11-7-9(14)4-5-10(11)15/h4-5,7H,2-3,6,8H2,1H3,(H,16,18)

InChI Key

OITWKWMVGFNCBZ-UHFFFAOYSA-N

Canonical SMILES

CCCCNC1=NN=C(O1)COC2=C(C=CC(=C2)Cl)Cl

Origin of Product

United States

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